molecular formula C10H8N2 B8605758 5-methyl-1H-indole-4-carbonitrile

5-methyl-1H-indole-4-carbonitrile

Cat. No.: B8605758
M. Wt: 156.18 g/mol
InChI Key: ZAYRVHCZSKMVIW-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-4-carbonitrile is a substituted indole derivative characterized by a methyl group at the 5-position and a cyano (-CN) group at the 4-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural similarity to tryptophan and serotonin, making them valuable in drug discovery. The cyano group enhances electrophilicity and influences intermolecular interactions, while the methyl group contributes to steric and electronic effects.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-methyl-1H-indole-4-carbonitrile

InChI

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-5,12H,1H3

InChI Key

ZAYRVHCZSKMVIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 5-methyl-1H-indole-4-carbonitrile with structurally related indole and heterocyclic carbonitriles, focusing on substituent effects, spectroscopic characteristics, and physical properties.

Positional Isomers of Indolecarbonitriles

Positional isomerism significantly impacts physical and chemical properties. For example:

  • 5-Cyanoindole (5-Indolecarbonitrile) and 6-Cyanoindole (6-Indolecarbonitrile) () differ in cyano group placement, which alters electronic distribution and molecular packing.
  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () has a methyl group at the 5-position but features a phenyl group at the 3-position and a cyano group at the 2-position. Its mp (~168°C) reflects reduced symmetry compared to simpler indolecarbonitriles .
Substituent Effects on Spectroscopic Properties
  • IR Spectroscopy: The cyano group in 5-methyl-3-phenyl-1H-indole-2-carbonitrile exhibits an IR stretch at 2189 cm⁻¹ (), while chromene carbonitriles (e.g., Compound 1E in ) show a CN stretch at 2204 cm⁻¹. This variation arises from differences in electron-withdrawing/donating substituents and conjugation effects .
  • NMR Spectroscopy :
    • In 5-methyl-3-phenyl-1H-indole-2-carbonitrile , the methyl group resonates at δ = 1.81 ppm (¹H-NMR), and aromatic protons appear between δ = 6.87–7.33 ppm (). Chromene carbonitriles () display distinct shifts due to their fused-ring systems and additional functional groups (e.g., -OH, -NH₂) .
Comparative Analysis of Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) Source
5-Methyl-3-phenyl-1H-indole-2-carbonitrile C₁₆H₁₂N₂ 5-CH₃, 2-CN, 3-Ph ~168 2189
Compound 1E (Chromene carbonitrile) C₁₇H₁₄N₂O₂ 4-(4-methylphenyl), 3-CN 223–227 2204
Indole-3-carboxaldehyde C₉H₇NO 3-CHO 193–198 N/A
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile C₁₃H₇FN₃O 5-CN, 4-F, 3-OH Not reported Not reported

Key Observations :

Steric and Electronic Effects : The presence of bulky groups (e.g., phenyl in ) lowers melting points compared to planar systems like chromenes ().

Cyano Group Reactivity: The CN stretching frequency varies with substituent electron-withdrawing strength. Chromene carbonitriles () exhibit higher CN absorption due to conjugation with aromatic systems.

Biological Relevance: Amino-substituted indolecarbonitriles (e.g., 5-Amino-1H-indole-3-carbonitrile in ) may exhibit enhanced solubility and bioactivity compared to methyl-substituted analogs .

Preparation Methods

Method 1: Pd-Catalyzed Cyanation

A representative protocol involves reacting 5-methylindole derivatives with cyanating agents under palladium catalysis. For example:

  • Catalyst System : Pd₂(dba)₃ (10 mol%) + 1,1'-bis(diphenylphosphino)ferrocene (dppf, 20 mol%)

  • Cyanating Agent : Zn(CN)₂ (1.0 equiv.) + Zinc metal (0.1 equiv.)

  • Solvent : N-Methyl-2-pyrrolidone (NMP)

  • Temperature : 145°C

  • Reaction Time : 18 hours

Key Steps :

  • Activation of the indole substrate (e.g., bromination or iodination at C-4).

  • Cyanation via Pd-mediated coupling.

  • Purification via SiO₂ chromatography.

Yield : 48.5% (Example from Ambeed).
Advantages : High regioselectivity, compatible with electron-deficient indole derivatives.

Parameter Value
Catalyst LoadingPd₂(dba)₃ (10 mol%)
Liganddppf (20 mol%)
SolventNMP
Temperature145°C
Yield48.5%

Leimgruber–Batcho Indole Synthesis

This method is ideal for constructing indole cores with pre-installed substituents. For this compound, the approach involves:

  • Formamide Formation : Reaction of a nitrile-containing ketone with dimethylamine.

  • Cyclization : Acid-mediated cyclization to form the indole ring.

Method 2: Leimgruber–Batcho Route

  • Starting Material : 3-Methyl-4-nitrobenzaldehyde or analogous precursors.

  • Conditions : POCl₃ or PCl₅ for cyclization.

Example Protocol :

  • Formamide Synthesis :

    • 5-Methylindole-3-carboxaldehyde reacts with dimethylamine under basic conditions.

  • Cyclization :

    • Treatment with POCl₃ in DMF at 80°C for 6 hours.

  • Nitrile Introduction :

    • Cyanation via NaCN or CuCN.

Yield : ~65–85% for nitrile-forming steps.

Step Reagents/Conditions Yield
Formamide FormationDMF, POCl₃, 80°C, 6h80%
CyclizationHCl, EtOH, reflux85%

Direct introduction of the nitrile group is critical for synthesizing this compound. Methods include:

Method 3: Cyanation of Indole-4-Carboxylate

  • Substrate : Methyl indole-4-carboxylate.

  • Cyanation Agent : CuCN or Pd/C-Catalyzed Systems.

Example :

  • Carboxylate Activation :

    • Conversion of methyl indole-4-carboxylate to the acid chloride using SOCl₂.

  • Cyanation :

    • Reaction with CuCN in DMSO at 100°C.

Yield : 50–65% (dependent on catalyst efficiency).

Parameter Value
Cyanating AgentCuCN
SolventDMSO
Temperature100°C
Yield50–65%

Alkylation and Functionalization of Indole Intermediates

For this compound, pre-functionalized indole derivatives (e.g., 5-methylindole) undergo alkylation or cyanation.

Method 4: N-Alkylation Followed by Cyanation

  • N-Alkylation :

    • 5-Methylindole reacts with ethyl halides in the presence of NaH.

  • Cyanation :

    • Pd-catalyzed coupling with trimethylsilyl cyanide (TMSCN).

Yield : 70–85% for alkylation; 50–65% for cyanation.

Step Reagents/Conditions Yield
N-AlkylationNaH, DMF, 60°C70–85%
CyanationPd(PPh₃)₄, TMSCN, 80–100°C50–65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pd-Catalyzed CyanationHigh regioselectivityHigh catalyst cost, complex workup48.5–65%
Leimgruber–BatchoScalable, pre-installed substituentsMulti-step, harsh conditions65–85%
Cyanation via CuCNCost-effectiveModerate yields, toxic reagents50–65%
N-Alkylation + CyanationFlexible functionalizationRequires anhydrous conditions70–85% (alkylation)

Key Challenges and Optimization Strategies

  • Regioselectivity : Cyanation at C-4 is challenging due to steric hindrance. Pd catalysts with bulky ligands (e.g., dppf) improve selectivity.

  • Scalability : Leimgruber–Batcho methods are preferred for industrial production but require precise temperature control.

  • Purification : Silica gel chromatography is critical to isolate the nitrile product from byproducts .

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